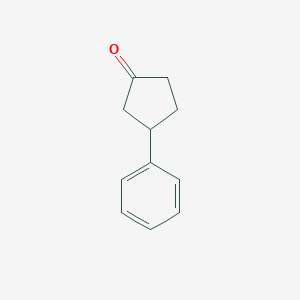

3-Phenylcyclopentanone

説明

Significance of Cyclopentanone Frameworks in Synthetic Design

Cyclopentanone frameworks are integral components in the design of numerous organic molecules, including natural products and pharmaceuticals. Their five-membered ring structure provides a versatile scaffold that can be readily functionalized. The reactivity of the ketone group, coupled with the potential for substitution at various positions on the ring, allows for a wide array of chemical transformations. The synthesis of cyclopentanones and their derivatives is a significant area of research, with methods ranging from intramolecular cyclization of diazo ketones to the rearrangement of aryl or alkylidene malononitriles. researchgate.netacs.org The development of enantioselective methods for the synthesis of substituted cyclopentanones is particularly crucial for the preparation of chiral molecules. nih.gov

Contextualizing Aryl-Substituted Cyclopentanones in Chemical Research

Aryl-substituted cyclopentanones, such as 3-phenylcyclopentanone, introduce an additional layer of complexity and synthetic utility. The presence of the aryl group can influence the reactivity of the cyclopentanone ring and provides a handle for further functionalization through aromatic substitution reactions. Research has demonstrated the catalytic activation of carbon-carbon bonds in aryl-substituted cyclopentanones, leading to the formation of other important structural motifs like α-tetralones. uchicago.edunih.gov This highlights the unique reactivity imparted by the aryl substituent. Furthermore, the asymmetric synthesis of optically enriched 3-arylcyclopentanones has been achieved through methods like conjugate addition, providing access to valuable chiral building blocks. nih.gov

Current Research Trajectories and Definable Knowledge Gaps Pertaining to this compound

Current research involving this compound and related structures is focused on several key areas. One major trajectory is the development of new catalytic methods for their synthesis and transformation. This includes the use of transition metal catalysts, such as rhodium and palladium, to achieve novel and efficient reactions. uchicago.edunih.govrsc.org For example, palladium/enamine cooperative catalysis has been developed for the α-arylation of cyclopentanones. orgsyn.org

Despite significant progress, knowledge gaps remain. While various synthetic methods exist, the development of more sustainable and atom-economical approaches is an ongoing challenge. Furthermore, a deeper understanding of the conformational properties of this compound and how they influence its reactivity is an area that warrants further investigation. usc.gal Exploring the full potential of this compound as a precursor to a wider range of complex and biologically active molecules is another key area for future research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O nih.govbiosynth.com |

| Molecular Weight | 160.21 g/mol nih.govbiosynth.com |

| CAS Number | 64145-51-3 nih.govbiosynth.com |

| Appearance | Colorless oil lookchem.comrsc.org |

| Boiling Point | 119-122 °C (at 3 mmHg) acs.org |

| Topological Polar Surface Area | 17.1 Ų nih.govangenechemical.com |

| LogP | 2.5232 chemscene.com |

| SMILES | C1CC(=O)CC1C2=CC=CC=C2 nih.govbiosynth.com |

| InChIKey | MFBXYJLOYZMFIN-UHFFFAOYSA-N nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.39–7.20 (m, 5H), 3.53–3.34 (m, 1H), 2.74–2.63 (m, 1H), 2.60–2.23 (m, 1H), 2.35–1.61 (m, 1H) lookchem.com |

| IR (Vapor Phase) | Spectra available nih.gov |

| GC-MS | Spectra available nih.gov |

特性

IUPAC Name |

3-phenylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBXYJLOYZMFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456495 | |

| Record name | 3-phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-51-3 | |

| Record name | 3-phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What strategies are effective in resolving racemic mixtures of this compound derivatives during synthesis?

- Answer : Use chiral stationary phases (e.g., Hydrodex-B-TBDAc) for GLC separation. Flash chromatography with basic alumina and Et₃N-modified eluents (e.g., 5% Et₃N in pentane) achieves 11:1 diastereomeric ratios for enoxysilane intermediates .

Tables

Table 1 : Key NMR Data for this compound Derivatives

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H | 7.33–7.18 | m | C6H5 |

| Cyclic CH | 4.70 | app quintet | C3-H |

| Si(CH₃)₃ | 0.25 | s | Si–CH₃ |

| Carbonyl C | 153.5 | - | C=O |

| Source: |

Table 2 : Enantioselective Synthesis Outcomes

| Method | Yield (%) | ee (%) | Key Condition |

|---|---|---|---|

| Rh(I)−BINAP Cyclization | 44 | 44 | Low temperature (25°C) |

| Organocatalytic Hydrogenation | 89 | 74 | 8.5-hour reaction time |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。